1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium
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Overview
Description
1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium is a complex organic compound with a unique structure that combines cyclohexyl, hydroxy, phenylacetyl, and dimethylhydrazinium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium typically involves multiple steps, starting with the preparation of the cyclohexyl(hydroxy)phenylacetyl intermediate. This intermediate is then reacted with ethyl-1,1-dimethylhydrazinium under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired outcome. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl(hydroxy)phenylacetyl derivatives: These compounds share a similar structure but differ in the substituents attached to the phenylacetyl group.
Dimethylhydrazinium derivatives: These compounds have variations in the hydrazinium group, affecting their chemical and biological properties.
Uniqueness
1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
amino-[2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl]-dimethylazanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N2O3.BrH/c1-20(2,19)13-14-23-17(21)18(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16,22H,4,7-8,11-14,19H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETXNHYBZRJDPT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194882 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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